molecular formula C11H17NO B3112792 3-(3,4-Dimethylphenoxy)propan-1-amine CAS No. 192634-79-0

3-(3,4-Dimethylphenoxy)propan-1-amine

Cat. No.: B3112792
CAS No.: 192634-79-0
M. Wt: 179.26 g/mol
InChI Key: VNFFUZZTTCUAEA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)propan-1-amine (CAS 6440-92-2) is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . Its structure features a propan-1-amine chain linked to a 3,4-dimethylphenyl group via an ether (phenoxy) bond. This compound is offered for research and development purposes and is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or personal use. While direct pharmacological data for this specific molecule is limited in public literature, its structural features are of interest in medicinal chemistry. Research on analogous phenoxypropylamine compounds indicates potential as building blocks in the synthesis of molecules with varied biological activities . For instance, structurally related derivatives of antiarrhythmic agents have been explored for their potential to possess dual anti-inflammatory and anti-spasmodic functions with modified ion channel activity . Researchers value this chemical as a potential intermediate for further chemical synthesis and for exploring structure-activity relationships in drug discovery projects.

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFFUZZTTCUAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(3,4-Dimethylphenoxy)propan-1-amine

The synthesis of this compound is principally achieved through two well-established chemical transformations. The first involves the formation of the ether linkage via nucleophilic substitution, while the second focuses on the formation of the amine functionality through reductive amination of a carbonyl precursor.

Nucleophilic Substitution Reactions for Aryloxypropanamine Formation

A fundamental approach to constructing the aryloxypropanamine structure is through a nucleophilic substitution reaction, which is a variation of the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide.

The direct synthesis of this compound can be accomplished by the reaction of 3,4-dimethylphenol (B119073) with 3-chloropropan-1-amine. In this SN2 reaction, the first step is the deprotonation of 3,4-dimethylphenol by a suitable base to form the more nucleophilic 3,4-dimethylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloropropan-1-amine that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of the desired ether linkage and yielding this compound.

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the careful optimization of reaction conditions, including the choice of solvent, temperature, and base.

Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SN2 reactions. These solvents can solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thereby increasing the reaction rate.

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the reactants or products. The optimal temperature is typically determined empirically to achieve a reasonable reaction rate while minimizing byproduct formation.

Base Selection: The choice of base is critical for the initial deprotonation of the phenol. Stronger bases will more effectively generate the phenoxide ion, driving the reaction forward. Common bases used for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3, Cs2CO3). The strength and steric hindrance of the base can influence the reaction's success.

Table 1: Factors Influencing Nucleophilic Substitution for Aryloxypropanamine Formation

ParameterEffect on ReactionExamples
Solvent Polarity Polar aprotic solvents enhance the rate of SN2 reactions by solvating the cation and increasing the nucleophilicity of the phenoxide.DMF, DMSO, Acetonitrile
Temperature Higher temperatures increase the reaction rate but may also promote undesirable side reactions.Typically ranges from room temperature to reflux, depending on the reactants and solvent.
Base Selection A suitable base is required to deprotonate the phenol, generating the nucleophilic phenoxide. The strength of the base can impact the reaction yield.KOH, NaOH, K2CO3, Cs2CO3

Reductive Amination Strategies for the Propan-1-amine Moiety

An alternative and widely used strategy for synthesizing amines is reductive amination. wikipedia.org This method involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this would involve a precursor aldehyde.

This synthetic route begins with the precursor molecule, 3-(3,4-dimethylphenoxy)propanal. This aldehyde can be reacted with an amine source, such as ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine, this compound. This one-pot reaction is highly efficient and avoids the issue of multiple alkylations that can occur in other amination methods. masterorganicchemistry.com

The reduction of the imine intermediate is typically carried out using a reducing agent, often in the presence of a metal catalyst. wikipedia.org Both palladium and nickel-based catalysts have been extensively investigated for their efficacy in reductive amination reactions.

Palladium Catalysts: Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for reductive aminations, often with hydrogen gas as the reducing agent. nih.gov Palladium nanoparticles have also been shown to be highly efficient, dual-function catalysts for both the amination of carbonyl compounds and the hydrogenation of the resulting imines. acs.org These reactions can often be carried out under mild conditions. acs.org

Nickel Catalysts: Nickel-based catalysts, such as Raney nickel, are also effective for reductive aminations. nih.gov Nickel nanoparticles have been demonstrated to catalyze reductive amination via hydrogen transfer, using a hydrogen donor like isopropanol, which can be a practical alternative to using high-pressure hydrogen gas. organic-chemistry.org Nickel catalysts are often favored due to their lower cost compared to palladium. wikipedia.org

Table 2: Comparison of Catalytic Systems for Reductive Amination

Catalyst SystemTypical Reducing AgentKey AdvantagesConsiderations
Palladium (e.g., Pd/C, Pd-NPs) H2 gas, Formate saltsHigh activity and selectivity, can often be used under mild conditions. nih.govacs.orgHigher cost compared to nickel.
Nickel (e.g., Raney Ni, Ni-NPs) H2 gas, Isopropanol (transfer hydrogenation)Cost-effective, good activity. wikipedia.orgorganic-chemistry.orgMay require higher temperatures or pressures than palladium; catalyst deactivation can be an issue. organic-chemistry.org

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry offers a range of sophisticated techniques that have been applied to the production and modification of aryloxypropanamines. These methods focus on improving yield, purity, and stereoselectivity, which are critical parameters in the fine chemicals and pharmaceutical industries.

Continuous flow chemistry represents a significant paradigm shift from traditional batch processing, offering substantial improvements in safety, efficiency, and product quality. europa.eu For the synthesis of compounds like this compound, flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This precise control is crucial for managing highly exothermic reactions, minimizing the formation of impurities, and enabling rapid process optimization. rsc.org

While this compound itself is achiral, many structurally related aryloxypropanamines, particularly those with substitution on the propane (B168953) chain (e.g., aryloxypropan-2-amines), are chiral and exist as enantiomers. The separation (resolution) of these enantiomers or their direct asymmetric synthesis is of paramount importance, as different enantiomers often exhibit distinct biological activities. libretexts.org

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. libretexts.orgyoutube.com This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org In the context of aryloxypropanamines, lipase-catalyzed hydrolysis of racemic acetate (B1210297) precursors is a particularly effective strategy. mdpi.comresearchgate.net

In this process, a racemic mixture of an N-acetylated or O-acetylated aryloxypropanamine derivative is exposed to a lipase (B570770) enzyme. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas fluorescens, exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the substrate while leaving the other largely unreacted. mdpi.comnih.gov This results in a mixture of the hydrolyzed product (one enantiomer) and the unreacted starting material (the other enantiomer), which can then be separated by standard chemical techniques. The efficiency of this resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent separation. nih.gov

Below is a table summarizing representative data from studies on the lipase-catalyzed kinetic resolution of related aryloxy-propan-2-yl acetates.

Kinetic Resolution of Racemic Aryloxy-propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis mdpi.com
SubstrateLipase SourceConversion (%)(R)-Alcohol ee (%)(S)-Acetate ee (%)
rac-1-(2,6-dimethylphenoxy)propan-2-yl acetateP. fluorescens4890>99
rac-1-(2,4-dimethylphenoxy)propan-2-yl acetateTLL immobilized on Immobead 15052>9991
rac-1-(o-tolyloxy)propan-2-yl acetateP. fluorescens5098>99
rac-1-(naphthalen-1-yloxy)propan-2-yl acetateTLL immobilized on Immobead 15030>9942

As an alternative to resolving racemic mixtures, asymmetric synthesis aims to produce a single, desired enantiomer directly. york.ac.uktcichemicals.com This is achieved by using chiral catalysts or reagents that guide the reaction pathway to favor the formation of one stereoisomer over the other. nih.gov The development of such catalysts is a major focus of modern organic chemistry. mdpi.com

For the synthesis of chiral aryloxypropanamines, several strategies can be envisioned. One approach involves the asymmetric reduction of a precursor ketone or imine using a chiral catalyst. Catalysts based on transition metals like ruthenium, rhodium, or palladium, complexed with chiral ligands, are often employed for these transformations. organic-chemistry.org Another powerful method is organocatalysis, which uses small, chiral organic molecules (e.g., proline derivatives) to induce enantioselectivity. mdpi.com These methods offer the potential for high yields and excellent enantiomeric excess (ee), providing direct access to optically pure compounds. researchgate.net

Stereoselective Synthesis and Enantiomeric Resolution of Related Aryloxypropanamines

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is primarily defined by its terminal primary amine group, which serves as a versatile handle for a wide array of chemical modifications.

The primary amine in this compound is both basic and nucleophilic, allowing it to participate in numerous classical and modern chemical transformations. britannica.com

Acylation: The amine reacts readily with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Alkylation: As a nucleophile, the primary amine can undergo SN2 reactions with alkyl halides. uomustansiriyah.edu.iq This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium (B1175870) salt, as the product amine can compete with the starting material for the alkyl halide. libretexts.org

Reductive Amination: A controlled method for producing secondary amines involves the reaction of the primary amine with an aldehyde or ketone to form an imine (Schiff base) intermediate. This intermediate is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary amine. uomustansiriyah.edu.iq

Salt Formation: Due to its basicity, the amine group readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. britannica.com This property is often exploited for purification or to modify the solubility of the compound.

Reaction with Isocyanates and Phosgene (B1210022): The amine can react with isocyanates to form urea (B33335) derivatives. Reaction with phosgene or its equivalents can yield isocyanates or ureas, depending on the reaction conditions. britannica.com

The following table summarizes these key reactions of the primary amine group.

Key Reactions of the Primary Amine Group
Reaction TypeReagentProduct Class
AcylationAcid Chloride (R-COCl)Amide
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine, Quaternary Ammonium Salt
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary Amine
Salt FormationAcid (HX)Ammonium Salt
Urea FormationIsocyanate (R-NCO)Urea

Reactions of the Primary Amine Functional Group

Alkylation Reactions Leading to Secondary, Tertiary, and Quaternary Amines

The primary amine of this compound can be readily alkylated to form secondary, tertiary, and, subsequently, quaternary amines. These reactions typically involve the nucleophilic attack of the amine on an alkyl halide or another suitable electrophile. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Reductive amination is another powerful method for the synthesis of secondary and tertiary amines. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The formation of tertiary amines can also be achieved through reactions with an excess of an alkylating agent. Further reaction with an alkyl halide can lead to the formation of a quaternary ammonium salt.

Table 1: Representative Alkylation Reactions of this compound

ReactantProductReagents and ConditionsExpected Yield
Methyl Iodide (1 eq.)N-Methyl-3-(3,4-dimethylphenoxy)propan-1-amineK₂CO₃, Acetonitrile, RTHigh
BenzaldehydeN-Benzyl-3-(3,4-dimethylphenoxy)propan-1-amineNaBH(OAc)₃, Dichloromethane, RTGood to High
Methyl Iodide (excess)3-(3,4-Dimethylphenoxy)-N,N,N-trimethylpropan-1-aminium iodideMethanol (B129727), RefluxHigh
Acylation Reactions Forming Amide Derivatives

Acylation of this compound with acyl chlorides or acid anhydrides provides thermodynamically stable amide derivatives. This reaction is generally high-yielding and can proceed under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

The resulting amides are important intermediates in organic synthesis and are prevalent in many biologically active molecules. The specific properties of the amide can be tuned by the choice of the acylating agent.

Table 2: Examples of Acylation Reactions

Acylating AgentProductBaseSolvent
Acetyl ChlorideN-(3-(3,4-Dimethylphenoxy)propyl)acetamideTriethylamineDichloromethane
Benzoyl ChlorideN-(3-(3,4-Dimethylphenoxy)propyl)benzamidePyridineTetrahydrofuran
Acetic AnhydrideN-(3-(3,4-Dimethylphenoxy)propyl)acetamideNoneNeat or Acetic Acid
Oxidation Pathways and Product Characterization (e.g., Nitroso, Nitro Compounds)

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. While direct oxidation to nitro compounds is possible, it often requires strong oxidizing agents and can be prone to side reactions. Milder oxidation can potentially yield hydroxylamines or nitroso compounds. However, the oxidation of primary aliphatic amines can be complex and may lead to imines, nitriles, or oximes. For instance, the electrochemical oxidation of primary amines is known to proceed via a radical cation intermediate. mdpi.com

Reactions Involving the Phenoxy Aromatic System

The 3,4-dimethylphenoxy moiety of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, the ether oxygen and the two methyl groups, are activating and will direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution on the Dimethylphenoxy Moiety

The alkoxy group (-O-propylamine) is a strong activating group and is ortho, para-directing. The two methyl groups are also activating and ortho, para-directing. In the 3,4-dimethylphenoxy group, the positions available for substitution are 2, 5, and 6. The directing effects of the substituents are as follows:

Position 2: ortho to the alkoxy group and meta to the 3-methyl group.

Position 5: ortho to the 4-methyl group and meta to the alkoxy group.

Position 6: ortho to the alkoxy group and meta to the 4-methyl group.

Due to the strong activating and directing effect of the alkoxy group, electrophilic substitution is most likely to occur at positions 2 and 6. Steric hindrance from the propyl chain might influence the regioselectivity between these two positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products.

Formation of Complex Organic Molecules as a Building Block

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The primary amine serves as a handle for introducing the 3,4-dimethylphenoxypropyl moiety into larger scaffolds.

One notable application for analogous compounds is in the synthesis of heterocyclic systems. For example, 3-(4-methoxyphenoxy)propan-1-amine (B22716) is used in the preparation of 1,4-benzothiazepine derivatives. It is highly probable that this compound could be employed in a similar fashion, reacting with a substituted 2-aminothiophenol (B119425) to form a seven-membered benzothiazepine (B8601423) ring through cyclization.

The amine group can also participate in the formation of various other heterocyclic rings, such as pyrimidines, pyridines, and pyrazoles, by reacting with appropriate bifunctional electrophiles.

Structural Analysis and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

The definitive structure of 3-(3,4-Dimethylphenoxy)propan-1-amine would be elucidated using a combination of high-resolution spectroscopic techniques. These methods provide a detailed map of the molecule's atomic framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

The ¹H (proton) NMR spectrum would provide critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the two methyl groups on the ring, the three methylene (B1212753) (-CH₂-) groups of the propyl chain, and the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each unique environment. The splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the number of neighboring protons, allowing for the assembly of the molecular fragments. libretexts.org

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. This would include the carbons of the two methyl groups, the carbons of the propyl chain, and the six distinct carbons of the 3,4-dimethylphenyl ring. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, attached to oxygen or nitrogen). libretexts.org

Predicted ¹H and ¹³C NMR Data (Illustrative Only)

Without experimental data, the following tables are predictive and for illustrative purposes to demonstrate how the data would be presented.

Predicted ¹H NMR Data
Proton Assignment
Aromatic H (position 2)
Aromatic H (position 5)
Aromatic H (position 6)
-OCH₂-
-CH₂- (middle)
-CH₂N-
Ar-CH₃ (position 3)
Ar-CH₃ (position 4)
-NH₂
Predicted ¹³C NMR Data
Carbon Assignment
C=O (aromatic C-O)
Aromatic C-CH₃
Aromatic C-H
-OCH₂-
-CH₂- (middle)
-CH₂N-
Ar-CH₃
Advanced 2D NMR Experiments for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be employed. orgchemboulder.com

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming, for example, the connectivity of the three methylene groups in the propanamine chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the propanamine chain to the phenoxy oxygen and for assigning the specific positions of the methyl groups on the aromatic ring by correlating the methyl protons to the aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A primary amine typically shows two N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comlibretexts.org The C-O stretching of the aromatic ether would be visible as a strong band around 1250 cm⁻¹. wpmucdn.comyoutube.com Other expected bands would include aromatic C=C stretching around 1500-1600 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. libretexts.org

Predicted FTIR Data (Illustrative Only)

Predicted FTIR Data
Frequency Range (cm⁻¹)
3400-3300
3050-3000
2960-2850
1620-1580
1585, 1500
1260-1200
1050-1000
890-810
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone stretching of the alkyl chain. The symmetric vibrations of the dimethyl-substituted benzene (B151609) ring would likely be prominent. ondavia.com While N-H and O-H bonds are typically weak scatterers in Raman spectroscopy, the C-N and C-O stretching vibrations would be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the 3,4-dimethylphenoxy chromophore. The presence of the aromatic ring and the oxygen atom's lone pairs of electrons gives rise to characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the oxygen atom to antibonding π* orbitals of the aromatic ring.

Expected Absorption Maximum (λmax)Associated Electronic TransitionChromophore
~230-240 nmπ→π3,4-Dimethylphenyl group
~280-290 nmπ→π and n→π*3,4-Dimethylphenoxy group

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₇NO, corresponding to a monoisotopic mass of approximately 179.131 Da. The electron impact (EI) mass spectrum would therefore be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 179.

The fragmentation of the molecular ion provides a fingerprint that aids in structural elucidation. For this compound, the fragmentation is influenced by the presence of the primary amine and the ether linkage. A key fragmentation pathway for primary amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org This process in this compound would lead to the formation of a highly stable, resonance-stabilized iminium cation, [CH₂NH₂]⁺, at m/z 30. This fragment is often the most abundant ion (the base peak) in the mass spectra of primary n-alkylamines. libretexts.orgdocbrown.info

Other significant fragmentation pathways can include:

Cleavage of the ether bond: Scission of the C-O bond between the propyl chain and the oxygen atom can generate a 3,4-dimethylphenoxide radical and a [C₃H₇N]⁺ fragment.

Aromatic ring fragmentation: Cleavage of the bond between the oxygen and the aromatic ring could produce a 3,4-dimethylphenyl cation ([C₈H₉]⁺) at m/z 119.

Loss of neutral molecules: Elimination of small neutral molecules like propylamine (B44156) from the molecular ion can also occur.

m/z ValueProposed Fragment IonFragmentation Pathway
179[C₁₁H₁₇NO]⁺Molecular Ion ([M]⁺)
122[C₈H₁₀O]⁺Ion of 3,4-Dimethylphenol (B119073)
119[C₈H₉]⁺Cleavage of C-O ether bond, loss of O(CH₂)₃NH₂ radical
30[CH₄N]⁺α-Cleavage, formation of [CH₂NH₂]⁺ (likely base peak)

X-ray Diffraction Analysis of Related Crystalline Derivatives

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline material at atomic resolution. rigaku.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted spots provides information about the arrangement of atoms within the crystal lattice. rigaku.com Through Fourier analysis of the diffraction data, an electron density map of the unit cell is generated, from which the precise positions of all atoms can be determined. rigaku.com

For a crystalline derivative of this compound, SCXRD would provide unambiguous data on:

Molecular Conformation: The exact spatial arrangement of the molecule, including the torsion angles of the flexible propyloxyamine side chain.

Bond Lengths and Angles: Precise measurements of all intramolecular bond lengths and angles, confirming the molecular geometry.

Stereochemistry: In cases where chiral centers are present, SCXRD can determine the absolute configuration of the molecule. rigaku.com

This technique is crucial for establishing a definitive structural model that can be correlated with the compound's chemical and physical properties. nih.govmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov Understanding these interactions is key to explaining the physical properties of the solid state, such as melting point and solubility. For derivatives of this compound, several types of interactions are expected to play a significant role in stabilizing the crystal lattice.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the ether oxygen and the amine nitrogen can act as hydrogen bond acceptors. This functionality allows for the formation of robust hydrogen bonding networks, such as N-H···N or N-H···O bonds, which often dictate the primary structural motifs in the crystal. nih.govnih.gov

C-H···π Interactions: The hydrogen atoms on the alkyl chain and the methyl groups can interact with the electron-rich π system of the aromatic ring of an adjacent molecule. nih.gov

π···π Stacking: The aromatic dimethylphenyl rings may stack in a parallel or offset fashion, contributing to crystal stability through favorable electrostatic interactions. nih.gov

Analysis of the crystal structures of related compounds shows that these interactions collectively create complex three-dimensional supramolecular architectures. nih.govumons.ac.be The interplay between strong hydrogen bonds and weaker interactions determines the final packing arrangement. researchgate.netmdpi.com

Interaction TypeDonor/Group 1Acceptor/Group 2Potential Role in Crystal Packing
Hydrogen BondAmine (N-H)Amine (N) or Ether (O)Forms primary structural motifs (chains, layers)
C-H···π InteractionAlkyl C-HDimethylphenyl Ring (π system)Links molecules into a 3D network
π···π StackingDimethylphenyl RingDimethylphenyl RingContributes to close packing and stability
Van der Waals ForcesEntire MoleculeEntire MoleculeMaximizes packing efficiency

No Publicly Available Computational Studies Found for this compound

A comprehensive search of scientific literature and academic databases has revealed no specific computational chemistry or molecular modeling studies focused on the compound this compound.

Despite a thorough investigation for research pertaining to the quantum chemical investigations, Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surface analysis, and conformational analysis of this compound, no dedicated scholarly articles or datasets were identified.

The user's request specified a detailed article structure covering:

Quantum Chemical Investigations: Including DFT calculations for electronic and geometric structure, geometry optimization, conformational energy landscapes, and the prediction of vibrational frequencies.

Molecular Electrostatic Potential (MEP) Surface Analysis.

Conformational Analysis and Dynamics: Including theoretical explorations of conformational preferences.

The performed search queries included various combinations of the compound name with terms such as "computational chemistry," "molecular modeling," "DFT," "conformational analysis," and "MEP." The search was also broadened to include derivatives and analogues in an attempt to find related data; however, no studies containing the specific data required for this compound could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as the foundational research is not available in the public domain. The creation of such an article would require performing novel computational research on the molecule, which is beyond the scope of this service.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Dynamics

Molecular Dynamics Simulations for Dynamic Behavior in Solvents or Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 3-(3,4-Dimethylphenoxy)propan-1-amine, MD simulations can provide detailed insights into its dynamic behavior in various solvent environments, which is crucial for understanding its solubility, conformational flexibility, and potential interactions with biological systems.

In a typical simulation, a model of the compound is placed in a simulation box filled with a chosen solvent, such as water or a lipid bilayer mimicking a cell membrane. Atomistic molecular dynamics simulations can be employed to study the interfacial behavior of amine-containing compounds. ulisboa.pt The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, typically on the scale of nanoseconds to microseconds.

These simulations can reveal how solvent molecules arrange around the solute, forming solvation shells. The primary amine group of this compound is expected to form hydrogen bonds with protic solvents like water, while the lipophilic 3,4-dimethylphenoxy group would favor interactions with nonpolar environments. MD simulations can quantify these interactions and predict the compound's conformational preferences in different media. nih.govresearchgate.net For instance, the flexibility of the propan-1-amine chain allows the molecule to adopt various shapes, and simulations can identify the most energetically favorable conformations and the barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov

Furthermore, MD simulations can be used to calculate macroscopic properties like diffusion coefficients and to understand the thermodynamics of processes like the transfer of the molecule from an aqueous to a lipid environment, offering a molecular-level view that complements experimental data. nih.govport.ac.uk

Molecular Docking and Binding Site Prediction (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. medium.comscispace.com This method is instrumental in theoretical studies for identifying potential biological targets for a compound like this compound and elucidating its mechanism of action at a molecular level.

The process involves computationally placing the 3D structure of the ligand into the binding site of a receptor. A scoring function is then used to estimate the binding affinity, with more negative scores typically indicating a more favorable interaction. medium.com This allows for the virtual screening of the compound against a library of known protein structures to identify potential interacting partners. mdpi.com

Prediction of Ligand-Protein Interactions with Model Receptors or Enzymes

Theoretical molecular docking studies can predict how this compound might interact with the active sites of various model receptors and enzymes. scispace.commdpi.com The choice of model receptors would be guided by the structural features of the ligand. Given its phenoxypropanamine scaffold, plausible targets could include G-protein coupled receptors (GPCRs), monoamine transporters, or enzymes with hydrophobic pockets.

The predicted binding mode would detail the specific intermolecular interactions contributing to the stability of the ligand-receptor complex. Key interactions for this compound would likely include:

Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor, capable of interacting with acceptor residues in the receptor's binding site, such as aspartate, glutamate, or serine.

Hydrophobic Interactions: The 3,4-dimethylphenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking/Pi-Cation Interactions: The aromatic ring can engage in π-π stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues if the amine group is protonated.

Computational programs can visualize these interactions, providing a structural hypothesis for the compound's activity that can guide further experimental validation. acs.orgresearchgate.netnih.govacs.org

Characterization of Potential Binding Pockets and Interaction Modes

Beyond predicting interactions with known sites, computational methods can also be used to identify and characterize potential binding pockets on the surface of a protein. nih.govresearchgate.net Algorithms can analyze a protein's 3D structure to locate cavities and grooves that are sterically and chemically suitable for binding a small molecule like this compound. arxiv.orgoup.com

Once a potential pocket is identified, its properties can be characterized in detail. This includes analyzing its:

Size and Shape: To ensure it can accommodate the ligand.

Hydrophobicity/Polarity: To match the physicochemical properties of the ligand. The presence of the dimethylphenoxy group suggests a preference for a pocket with significant hydrophobic character.

Amino Acid Composition: Identifying the specific residues that line the pocket allows for a more precise prediction of the interaction modes (e.g., hydrogen bonding, hydrophobic contacts) as described in the previous section. nih.gov

These computational mapping techniques can reveal "hotspots" on a protein's surface that are crucial for binding, effectively guiding the design of new molecules with improved affinity and selectivity. nih.govresearchgate.net

In Silico Property Prediction for Research Design

In silico (computer-based) prediction of a molecule's properties is a cornerstone of modern drug discovery and chemical research, allowing for the early assessment of a compound's potential before committing to costly and time-consuming synthesis and experimental testing. nih.gov

Prediction of Topological and Reactivity Descriptors

Topological and reactivity descriptors are numerical values calculated from the molecular structure that help predict a compound's behavior. Density Functional Theory (DFT) is a common method for calculating electronic properties. researchgate.netscribd.comirjweb.comnih.gov

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. acs.org It is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. ijpbs.comresearchgate.netnih.gov Compounds with a TPSA below 140 Ų are more likely to have good oral bioavailability. researchgate.net

Reactivity Descriptors: Quantum chemical calculations, such as DFT, can determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.comirjweb.com The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. irjweb.com Other descriptors like electronegativity and chemical hardness can also be derived from these energies to understand the molecule's reactivity profile. researchgate.net

DescriptorPredicted ValueSignificance
Molecular Weight (g/mol)179.26Influences diffusion and membrane permeability.
TPSA (Ų)35.25Predicts membrane permeability and bioavailability. researchgate.net
logP (Octanol/Water Partition)2.5-2.8Indicates lipophilicity, affecting solubility and membrane crossing.
HOMO-LUMO Gap (eV)~5-6Indicates chemical reactivity and stability. irjweb.com

Theoretical Bioavailability and Blood-Brain Barrier Scores

The potential of a compound to be an orally active drug is often initially assessed using guidelines like Lipinski's Rule of Five and Veber's Rule. nih.govtiu.edu.iqbiochemithon.in These rules are based on the physicochemical properties of successful oral drugs.

Lipinski's Rule of Five: This rule states that a compound is more likely to be orally bioavailable if it has: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a logP not over 5. wikipedia.orglindushealth.com

Veber's Rule: This adds that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a TPSA of 140 Ų or less. biochemithon.in

For compounds targeting the central nervous system (CNS), predicting penetration of the blood-brain barrier (BBB) is critical. kcl.ac.uknih.gov The BBB is a highly selective barrier that protects the brain. In addition to properties like low TPSA (typically < 90 Ų) and molecular weight, specific computational models and scoring systems have been developed to predict BBB permeability more accurately. researchgate.netmdpi.com These scores often integrate multiple physicochemical descriptors to provide a more nuanced prediction than any single parameter alone. mdpi.com

Parameter / RulePredicted Value / StatusImplication
Molecular Weight (&lt;500 Da)179.26Pass
logP (&le;5)~2.5-2.8Pass
Hydrogen Bond Donors (&le;5)1 (from -NH2)Pass
Hydrogen Bond Acceptors (&le;10)2 (O and N)Pass
Lipinski Violations0Good potential for oral bioavailability. wikipedia.org
Rotatable Bonds (&le;10)5Pass (Good molecular flexibility). biochemithon.in
TPSA (&lt;90 Ų for BBB)35.25Suggests good potential for BBB penetration. researchgate.net

Structure Activity Relationship Sar Studies in Chemical and Biological Systems Non Clinical

Impact of Aromatic Ring Substitutions on Reactivity and Interaction Profiles

The nature and position of substituents on the aromatic ring significantly influence the electronic properties and steric profile of the molecule. These factors, in turn, dictate the compound's reactivity in chemical reactions and its ability to interact with biological targets.

The two methyl groups at the 3- and 4-positions of the phenoxy ring are defining features of 3-(3,4-Dimethylphenoxy)propan-1-amine. As electron-donating groups, they increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. nih.gov The specific positioning of these groups influences the regioselectivity of such reactions.

Replacing the dimethyl groups with other substituents dramatically alters the compound's properties. A comparison with analogous structures reveals key SAR principles.

Dimethoxy Derivatives : Methoxy (B1213986) groups, like methyl groups, are electron-donating and activating. However, the oxygen atom in the methoxy group also possesses lone pairs that can participate in resonance, making it a stronger activating group. A compound like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one showcases how multiple methoxy groups are incorporated into complex structures. mdpi.com The substitution of dimethyl for dimethoxy groups in this compound would be expected to increase the nucleophilicity of the aromatic ring.

Halo Derivatives : Halogens (e.g., Cl, Br, F) are deactivating yet ortho-, para-directing due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating). Substituting the methyl groups with halogens would decrease the aromatic ring's reactivity toward electrophiles. mdpi.com The presence of strongly electron-withdrawing groups, such as nitro groups in conjunction with a halogen, can significantly enhance the rate of nucleophilic aromatic substitution. msu.edu For instance, studies on substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives highlight the role of halo-substituents in modulating biological activity. researchgate.net

Other Substituents : The introduction of bulky or functionally diverse groups can lead to significant changes. For example, a styryl group, as seen in (E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine, introduces extended conjugation and increases hydrophobicity, which can enhance membrane permeability. In contrast, a polar nitro group, as in 3-(3-Methoxy-4-nitrophenoxy)propan-1-amine, increases polarity and hydrogen-bonding capacity while also participating in redox reactions.

Table 1: Comparative Effects of Aromatic Ring Substitutions
Substituent TypeExample Group(s)Electronic EffectImpact on Aromatic Ring Reactivity (vs. Dimethyl)Potential Change in Compound Properties
AlkoxyDimethoxy (-OCH₃)Strongly Electron-DonatingIncreased nucleophilicityEnhanced reactivity in electrophilic substitution
HalogenDichloro (-Cl)Electron-Withdrawing (Inductive)Decreased nucleophilicityAltered regioselectivity, potential for nucleophilic substitution
NitroDinitro (-NO₂)Strongly Electron-WithdrawingSignificantly decreased nucleophilicityIncreased polarity, susceptibility to nucleophilic attack
AlkylDimethyl (-CH₃)Electron-DonatingBaselineBaseline

Influence of Propan-1-amine Backbone Modifications

Modifications to the three-carbon chain connecting the phenoxy ring and the amine group can affect the molecule's flexibility, polarity, and spatial arrangement, which are crucial for its chemical and biological interactions.

Altering the length of the alkyl chain can impact the compound's lipophilicity and its ability to adopt optimal conformations for interaction.

Chain Length : Shortening or lengthening the propyl chain (e.g., to an ethyl or butyl chain) would alter the distance and spatial relationship between the aromatic ring and the terminal amine. Studies on analogues of 3,4-methylenedioxymethamphetamine (MDMA) have shown that increasing the N-alkyl chain length (from ethyl to butyl) decreases the compound's activity, suggesting that an optimal chain length is crucial for biological interactions. nih.gov A similar principle would apply to the backbone, where variations could affect how the molecule fits into a binding site.

Branching : Introducing branching, for instance by adding a methyl group to the alpha or beta carbon of the propane (B168953) chain, would create a chiral center and increase steric bulk. This could lead to stereoselective interactions with other chiral molecules. Branching can also restrict conformational freedom, potentially locking the molecule into a more active or inactive conformation.

The introduction of functional groups onto the alkyl backbone can profoundly change the compound's physicochemical properties.

Hydroxyl Group : Adding a hydroxyl (-OH) group to the propane chain would create an alcohol. pearson.com This would significantly increase the compound's polarity and its capacity for hydrogen bonding. Such a change would alter its solubility, likely increasing its affinity for polar solvents and environments. The position of the hydroxyl group would also be important; for example, a hydroxyl group at the 2-position would create a chiral secondary alcohol, introducing possibilities for stereospecific interactions. The formation of a stable connecting group derived from epihalohydrin, which contains a hydroxyl group, is a known synthetic strategy. google.com

Other Functional Groups : Incorporating other functional groups, such as a ketone, could also have a major impact. A ketone group would introduce a polar carbonyl moiety capable of acting as a hydrogen bond acceptor. The introduction of various functional groups is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov

Role of Amine Functional Group Derivatization in Chemical Transformations

The primary amine of this compound is a key reactive center. Its basic and nucleophilic nature allows for a wide range of chemical modifications, or derivatizations. researchgate.net Derivatization is often employed to alter a compound's properties to improve stability, enhance chromatographic separation, or increase the sensitivity of detection in analytical methods. nih.gov

Common derivatization reactions for primary amines include:

Acylation : Reaction with acylating reagents like acid chlorides or anhydrides to form stable amides. researchgate.net This process reduces the amine's polarity and basicity. nih.gov

Alkylation : Introduction of one or two alkyl groups to form secondary or tertiary amines. This increases the molecule's lipophilicity and steric bulk around the nitrogen atom.

Carbamate Formation : Reaction with reagents like 9-fluorenylmethyl chloroformate (FMOC) to form carbamates, which is a common strategy for protecting amines in synthesis and for adding a fluorophore for detection. nih.gov

Schiff Base Formation : Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is often used in derivatization with reagents like o-phthaldehyde (OPA). researchgate.net

These transformations highlight the versatility of the amine group in synthetic chemistry. researchgate.net By converting the primary amine into other functional groups, the chemical behavior of the entire molecule can be precisely controlled, allowing for its use as an intermediate in the synthesis of more complex molecules. The choice of derivatizing agent can be tailored to introduce specific properties, such as adding a fluorinated group to allow for detection by an electron capture detector (ECD). researchgate.net

Table 2: Effects of Amine Functional Group Derivatization
Derivatization ReactionReagent TypeResulting Functional GroupImpact on Amine PropertiesPrimary Application
AcylationAcid AnhydrideAmideReduces polarity and basicityImprove chromatographic behavior, chemical synthesis
AlkylationAlkyl HalideSecondary/Tertiary AmineIncreases lipophilicity and steric bulkModify biological activity, synthesis
Carbamate FormationChloroformate (e.g., FMOC)CarbamateAdds bulky protecting group, can add fluorophoreAmine protection, analytical detection
Schiff Base FormationAldehyde (e.g., OPA)ImineAdds chromophore/fluorophoreAnalytical detection (HPLC)

Primary vs. Secondary vs. Tertiary Amine Effects on Chemical Activity

The amine group is a critical pharmacophore for many biologically active aryloxypropanamines. The degree of substitution on the nitrogen atom—classifying it as a primary, secondary, or tertiary amine—profoundly influences the compound's chemical properties, such as basicity, nucleophilicity, and steric hindrance, which in turn affect its chemical reactivity and biological interactions.

Generally, in the context of aliphatic amines, secondary amines tend to be the most basic. This is attributed to a balance between the electron-donating inductive effect of alkyl groups, which increases electron density on the nitrogen, and steric hindrance, which can impede the approach of a proton. Primary amines are typically less basic than secondary amines due to having only one electron-donating alkyl group. Tertiary amines, despite having three electron-donating groups, are often less basic than secondary amines in aqueous solution due to significant steric hindrance that hinders both protonation and solvation of the resulting ammonium (B1175870) ion. xinguangchemicals.comchemrevise.org

This trend in basicity can have significant implications for the biological activity of aryloxypropanamine derivatives. The basicity of the amine group influences the extent of ionization at physiological pH, which affects drug-receptor interactions, membrane permeability, and metabolic stability. For instance, in the context of beta-adrenergic blockers, a class of drugs to which many aryloxypropanolamines belong, the protonated amine is crucial for forming an ionic bond with a conserved aspartate residue in the receptor binding pocket. researchgate.net

The following table illustrates the general relationship between amine substitution and basicity (pKa of the conjugate acid) for simple aliphatic amines, which serves as a foundational principle for understanding more complex molecules like this compound and its potential derivatives.

Amine TypeGeneral StructureExampleApproximate pKa of Conjugate AcidKey Factors Influencing Basicity
PrimaryR-NH2Propylamine (B44156)10.7One electron-donating alkyl group, minimal steric hindrance.
SecondaryR2-NHDipropylamine11.0Two electron-donating alkyl groups, moderate steric hindrance. Generally the most basic. xinguangchemicals.com
TertiaryR3-NTripropylamine10.7Three electron-donating alkyl groups, but significant steric hindrance impedes protonation and solvation. xinguangchemicals.com

Modification of the primary amine in this compound to a secondary amine (e.g., by adding a methyl or isopropyl group) or a tertiary amine (e.g., by adding two methyl groups) would be expected to alter its activity. A secondary amine might enhance receptor binding affinity up to a point, provided the substituent does not introduce excessive steric bulk that prevents entry into the binding site. Tertiary amines, due to their increased bulk, may show reduced activity if the binding pocket is constrained.

Stereochemical Considerations and Enantiomeric Purity in Functional Outcomes

The structure of many aryloxypropanamine derivatives, particularly those with a hydroxyl group on the propane chain (aryloxypropanolamines), contains a chiral center. This gives rise to stereoisomers (enantiomers), which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. biomedgrid.com

In the case of beta-adrenergic blockers, the biological activity predominantly resides in one enantiomer. For aryloxypropanolamines, the (S)-enantiomer is typically the more active one, exhibiting a much higher affinity for the beta-adrenergic receptor than the (R)-enantiomer. researchgate.netnih.gov This stereoselectivity is due to the three-point attachment model of the ligand to the receptor, where the spatial arrangement of the key interacting groups (the aromatic ring, the hydroxyl group, and the amine) must be precise to achieve optimal binding. The less active enantiomer, or "distomer," may contribute to side effects or have no significant activity. mdpi.com

The profound difference in activity between enantiomers underscores the importance of enantiomeric purity in the development of chiral compounds. The presence of the less active enantiomer in a racemic mixture (a 50:50 mixture of both enantiomers) can be considered an impurity and may lead to a less favorable therapeutic profile. biomedgrid.com

The following table presents representative data for a well-known aryloxypropanolamine beta-blocker, propranolol, illustrating the difference in beta-blocking activity between its enantiomers.

CompoundEnantiomerRelative Beta-Blocking Potency
Propranolol(S)-(-)-Propranolol~100
(R)-(+)-Propranolol~1

This data is illustrative for the aryloxypropanolamine class. Specific data for this compound enantiomers would require experimental validation.

While this compound itself does not have a chiral center, the introduction of a hydroxyl group at the 2-position of the propane chain, a common structural motif in this class, would create a chiral molecule where these stereochemical considerations would become critically important.

SAR as a Guiding Principle for New Chemical Entity Design

Structure-Activity Relationship (SAR) data provides the fundamental knowledge base for the rational design of new molecules. By understanding which parts of a molecule are responsible for its activity (the pharmacophore) and how modifications affect this activity, chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties. mans.edu.egresearchgate.net

Rational Design of Analogs for Modulated Chemical or Biological Interactions

The rational design of analogs of this compound would involve systematic modifications to its core structure. The aryloxypropanamine scaffold can be divided into three main regions for modification:

The Aromatic Ring: The 3,4-dimethyl substitution pattern on the phenyl ring can be altered. The size, position, and electronic nature of these substituents can influence binding affinity and selectivity for different biological targets. For example, replacing the methyl groups with other alkyl groups, halogens, or hydrogen bond donors/acceptors would modulate the electronic and steric properties of the ring.

The Propoxy Linker: The three-carbon chain provides a specific spatial separation between the aromatic ring and the amine group. While generally less modified, alterations to its length or rigidity could be explored.

The Amine Group: As discussed, modifying the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic ring, is a common strategy to fine-tune the molecule's basicity, lipophilicity, and interaction with the target.

Computational tools such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are often employed in rational drug design. nih.govresearchgate.net These methods can predict the biological activity of designed analogs before they are synthesized, helping to prioritize the most promising candidates and guide the design process. For example, a 3D-QSAR study on a series of aryloxypropanolamines identified key steric and electrostatic features that contribute to their activity, leading to the design of new, more potent compounds. mdpi.com

Lead Optimization Strategies in Chemical Space

For a lead compound like this compound, optimization strategies could include:

Improving Metabolic Stability: The dimethylphenoxy group might be susceptible to metabolic oxidation. Replacing the methyl groups with more metabolically stable groups like halogens or trifluoromethyl groups could prolong the compound's duration of action.

Enhancing Selectivity: If the lead compound interacts with multiple targets, modifications can be made to increase its affinity for the desired target over others. This might involve introducing bulky groups that sterically hinder binding to off-targets or adding functional groups that form specific interactions with the primary target.

Modulating Physicochemical Properties: Adjusting the molecule's lipophilicity (logP) and polar surface area (PSA) is crucial for achieving good oral bioavailability and membrane permeability. The nature of the amine group and substituents on the aromatic ring are key handles for these modifications.

The lead optimization process is a multi-parameter challenge where improvements in one area can sometimes negatively impact another. It requires a careful balancing of properties to arrive at a preclinical candidate with the best possible profile. danaher.com

Investigation of Molecular Interactions in Biological Contexts Non Clinical

General Mechanisms of Molecular Interaction with Biomolecules

The molecular structure of 3-(3,4-Dimethylphenoxy)propan-1-amine, featuring a basic primary amine, an ether linkage, and a lipophilic dimethylphenyl group, dictates its potential interactions with biological macromolecules. The primary amine group can act as a hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions. The ether oxygen is a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions.

The primary amine is a common feature in molecules that target monoaminergic systems, such as trace amine-associated receptors (TAARs) or various neurotransmitter transporters. nih.govnih.gov For instance, TAAR1, a G protein-coupled receptor, is activated by trace amines and plays a role in modulating monoaminergic neurotransmission. nih.govnih.gov The general structure of this compound is analogous to known TAAR1 agonists. nih.gov In vitro binding assays, such as radioligand displacement assays or functional assays measuring second messenger accumulation (e.g., cAMP), would be necessary to determine its affinity and efficacy at such receptors. nih.gov

Similarly, the structural motif is present in compounds that interact with ion channels. An analogous compound, 1-(2,6-dimethylphenoxy)propan-2-amine, has been shown to have an IC50 value of 13,000 nM for the human voltage-gated sodium channel Nav1.5, indicating a potential for interaction with such targets. zju.edu.cn

Compounds containing alkyl amine structures can interact with various enzymes, most notably those involved in the metabolism of xenobiotics and neurotransmitters, such as cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs).

Biochemical assays can quantify the inhibitory potential of this compound against specific enzymes. For example, its effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), could be evaluated, as inhibition of these enzymes is a key strategy in managing Alzheimer's disease. nih.gov The inhibitory concentration (IC50) can be determined using spectrophotometric methods that measure the enzymatic activity in the presence of varying concentrations of the compound.

The potential for this compound to be a substrate or inhibitor of CYP enzymes is also significant. nih.govresearchgate.net In vitro assays using human liver microsomes or recombinant CYP isozymes can determine which specific enzymes are responsible for its metabolism and whether it inhibits the metabolism of other drugs, a phenomenon known as time-dependent inhibition (TDI), which can occur via the formation of metabolic-intermediate (MI) complexes. nih.govresearchgate.net

Beyond specific receptor or enzyme active sites, this compound can engage in non-specific interactions with other biological macromolecules.

Proteins: The compound's amine group can form ionic bonds with acidic amino acid residues (e.g., aspartate, glutamate) on a protein's surface, while the aromatic ring can interact with hydrophobic pockets. nih.gov These interactions are often studied using techniques like equilibrium dialysis or surface plasmon resonance.

Lipids: The lipophilic dimethylphenyl portion of the molecule suggests it can partition into lipid bilayers of cell membranes. This interaction can alter membrane properties or facilitate the compound's approach to membrane-embedded proteins. nih.gov The interaction between basic proteins and acidic lipids, often mediated by ionic forces, is a known phenomenon in biological systems, such as the myelin sheath. nih.gov

Exploration in Model Biochemical Pathways

The interactions of this compound with specific biomolecules can translate into modulation of broader biochemical pathways.

Primary and secondary amines undergo extensive metabolism, primarily through cytochrome P450 enzymes. nih.gov The metabolic pathways for such compounds typically involve N-dealkylation, N-oxidation, and hydroxylation of the aromatic ring. nih.govnih.gov

The metabolism of this compound can be investigated using in vitro systems like liver microsomes. The primary metabolites would likely include the corresponding hydroxylamine (B1172632) and subsequent N-oxidized species. nih.gov These metabolic pathways are crucial as they can lead to detoxification or, in some cases, bioactivation to more reactive intermediates. nih.gov

Table 1: Potential Metabolic Reactions for this compound

Metabolic PathwayEnzyme FamilyPotential Outcome
N-OxidationCytochrome P450 (CYP), Flavin-containing monooxygenases (FMO)Formation of hydroxylamine and nitroso derivatives.
Aromatic HydroxylationCytochrome P450 (CYP)Addition of a hydroxyl group to the dimethylphenyl ring.
O-DealkylationCytochrome P450 (CYP)Cleavage of the ether bond, yielding 3,4-dimethylphenol (B119073).

The structural similarity of this compound to biogenic amines suggests a conceptual framework for its potential to modulate neurotransmitter systems. nih.govtmc.edu Monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and serotonin (B10506), are characterized by a phenylethylamine or related scaffold. tmc.edu

The compound could potentially act in several ways:

Receptor Agonism/Antagonism: As discussed, it may bind directly to postsynaptic or presynaptic receptors, such as serotonin or dopamine receptors, mimicking or blocking the action of endogenous neurotransmitters. nih.gov

Transporter Inhibition: It could inhibit the reuptake of neurotransmitters from the synaptic cleft by blocking their respective transporters (e.g., DAT, SERT, NET), thereby prolonging their action.

Enzyme Inhibition: It might inhibit enzymes that degrade neurotransmitters, such as MAO.

This conceptual framework is based on structure-activity relationships derived from a vast body of pharmacological research. nih.govnih.gov For example, preclinical studies have demonstrated that agonists of the TAAR1 receptor can modulate dopamine and serotonin systems, highlighting a potential mechanism through which compounds like this compound could exert influence. nih.gov Definitive evidence would require extensive in vitro pharmacological profiling.

Table 2: Potential Molecular Targets in Neurotransmitter Systems

Potential TargetHypothesized Mechanism of ActionRelevant In Vitro Assay
Serotonin Receptors (e.g., 5-HT1A)Agonist or antagonist activityReceptor binding assay, adenylyl cyclase activity assay nih.gov
Dopamine Transporter (DAT)Inhibition of dopamine reuptakeRadioligand uptake inhibition assay
Trace Amine-Associated Receptor 1 (TAAR1)Agonist activitycAMP accumulation assay nih.gov
Monoamine Oxidase (MAO-A/B)Inhibition of neurotransmitter degradationEnzyme activity assay with specific substrates

Role As a Precursor for Novel Chemical Entities and Advanced Materials

Design and Synthesis of Derivatives for Specific Chemical Properties

The inherent reactivity of the amine and the nature of the phenoxy group in 3-(3,4-Dimethylphenoxy)propan-1-amine allow for its strategic use in creating derivatives for specialized applications in material science and as intermediates for specialty chemicals.

The primary amine functionality of this compound makes it a suitable monomer for the synthesis of advanced polymers. It can undergo polycondensation reactions with difunctional monomers, such as diacyl chlorides or dicarboxylic acids, to form polyamides. The incorporation of the rigid 3,4-dimethylphenoxy moiety into the polymer backbone can significantly influence the material's properties. For instance, polymers based on triphenylamine, another amine-containing aromatic structure, are noted for their high thermal stability. researchgate.net By analogy, polyamides derived from this compound are expected to exhibit enhanced thermal resistance due to the bulky, aromatic side group which can restrict chain mobility.

Furthermore, the amine group can react with epoxides in ring-opening polymerization reactions to create polyetheramines. These polymers are known for their flexibility and toughness. The specific nature of the phenoxy group in this precursor would result in materials with unique solubility and adhesion characteristics. mdpi.com The synthesis of triphenylamine-based aromatic poly(amide-imide)s has demonstrated that such polymers can possess valuable electrochromic properties, indicating potential applications in smart displays and optical materials. mdpi.com

Table 1: Potential Polymer Properties Derived from this compound
Polymer TypeCo-monomerExpected Key Property Contribution from PrecursorPotential Application
PolyamideDiacyl Chloride (e.g., Terephthaloyl chloride)Increased thermal stability (High Td), rigidity. researchgate.netmdpi.comHigh-performance fibers, engineering plastics.
PolyetheramineDiepoxide (e.g., Bisphenol A diglycidyl ether)Adhesion, chemical resistance. mdpi.comToughening agent for resins, coatings.
PolyimideDianhydride (e.g., Pyromellitic dianhydride)Excellent thermal and oxidative stability. mdpi.comAerospace components, flexible electronics.

The this compound structure is a valuable scaffold for the development of specialty chemicals, particularly in the agrochemical sector. Research into phenoxy amine derivatives has led to the creation of potent fungicides. For example, a series of valinamide (B3267577) carbamates derived from phenoxypropan-amines have been synthesized and shown to act as cellulose (B213188) synthase inhibitors, which is effective against oomycete diseases. rsc.org

In these syntheses, the primary amine of a precursor like this compound is typically reacted with an amino acid derivative and subsequently with other reagents to build the final complex molecule. The substitution pattern on the phenyl ring is critical for biological activity. Studies have shown that small alkyl groups, such as the two methyl groups in the title compound, at the para- and meta-positions can result in excellent fungicidal activities. rsc.org The development of these agrochemicals involves the strategic modification of the amine group to optimize efficacy against specific plant pathogens and to improve the compound's environmental profile.

Table 2: Influence of Phenyl Substituents on Fungicidal Activity in Analogous Phenoxy Carbamates rsc.org
Substitution at para-positionEC₅₀ (μmol L⁻¹)Relative Activity
-H15.34Base
-CH₃2.06High
-Cl0.59Very High
-OCH₃10.21Moderate

Scaffold for Pharmacologically Relevant Compounds (Non-Clinical)

In medicinal chemistry, the structure of this compound serves as a 'scaffold,' or a core chemical framework, upon which a variety of pharmacologically interesting, non-clinical compounds can be built. Its distinct aromatic and aliphatic amine components allow for systematic modifications to explore structure-activity relationships.

The synthesis of analogues of this compound can be achieved through several routes to explore chemical space. Modifications to the aromatic moiety could involve introducing different substituents onto the phenyl ring to alter electronic properties, lipophilicity, and steric profile. For example, replacing the methyl groups with halogens or methoxy (B1213986) groups can profoundly impact how the molecule interacts with biological targets.

The aliphatic chain can also be readily modified. For instance, the condensation of a related compound, 1-phenoxy-3-(propylsulfanyl)propan-2-ol, with formaldehyde (B43269) and secondary amines yields new aminomethoxy derivatives, demonstrating how the aliphatic backbone can be functionalized. researchgate.net Furthermore, the primary amine can be transformed into secondary or tertiary amines through reductive amination with various aldehydes and ketones. These modifications allow for the fine-tuning of the compound's basicity and hydrogen bonding capacity.

The primary amine group of this compound is an excellent chemical handle for creating hybrid molecules that can be used as probes in chemical biology. Chemical probes are essential tools for studying biological processes in a non-clinical research setting. The amine can be readily acylated by reacting with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, of a molecule of interest.

This strategy allows for the covalent attachment of a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin). The resulting hybrid molecule retains the core scaffold of the parent amine while gaining the ability to be visualized by fluorescence microscopy or isolated for affinity purification of its binding partners. For example, a reaction with biotin-NHS ester would yield a biotinylated derivative capable of binding to avidin (B1170675) or streptavidin, a common technique for protein detection and isolation. This modular approach is fundamental to creating tools for target identification and validation in drug discovery research. chembiohub.com

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Several methods can be applied to prepare fluorinated derivatives of this compound.

One approach is the direct fluorination of the aromatic ring. Another powerful method involves the transformation of the primary amine itself. Through diazotization followed by a reaction such as the Balz-Schiemann reaction, the amine group can be replaced with a fluorine atom. google.com Alternatively, the amine can be used as a nucleophile to react with fluorinated electrophiles. For instance, reacting the amine with a perfluoroalkanesulfinate can lead to N-perfluoroalkylated derivatives. nih.gov Mechanochemical synthesis methods have also been developed for the efficient creation of fluorinated imines from the reaction of fluorinated aldehydes with amines. mdpi.com These fluorinated analogues serve as important research compounds for studying the effects of fluorination on molecular properties.

Table 3: Potential Methods for Synthesizing Fluorinated Derivatives
MethodTarget ModificationReagents/ConditionsReference
Diazotization/FluorinationReplacement of -NH₂ with -F1. NaNO₂, HF; 2. Heat google.com
Electrophilic Aromatic FluorinationAddition of -F to aromatic ringSelectfluor®N/A
N-PerfluoroalkylationConversion of -NH₂ to -NH-RfPerfluoroalkanesulfinates (e.g., Langlois' reagent) nih.gov
Reductive Amination with Fluorinated AldehydeConversion of -NH₂ to -NH-CH₂-ArFFluorinated benzaldehyde, reducing agent (e.g., NaBH(OAc)₃) mdpi.com

Impurity Profiling and Control in Related Synthetic Products

The compound this compound serves as a crucial chemical intermediate. Its structural characteristics, particularly the dimethylphenoxy moiety, make it a relevant point of reference in the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs). The control of impurities is a critical aspect of pharmaceutical manufacturing, as impurities can affect the safety and efficacy of the final drug product. In the context of synthesizing products structurally related to this compound, such as isomers of pharmaceutical compounds, a robust impurity profiling and control strategy is essential.

A pertinent example is the synthesis of Metaxalone, a skeletal muscle relaxant. Metaxalone is chemically known as 5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one. nih.gov Its synthesis involves precursors derived from 3,5-dimethylphenol (B42653). google.com If the starting material, dimethylphenol, contains the 3,4-dimethyl isomer as an impurity, it can lead to the formation of an isomeric version of Metaxalone. In such a scenario, this compound would be a potential intermediate in the pathway to this isomeric impurity. Therefore, understanding the methodologies to identify and control such related impurities is paramount.

Methodologies for Identification and Quantification of Related Impurities (e.g., Metaxalone-related compounds)

The identification and quantification of impurities in synthetic products require a suite of sophisticated analytical techniques. The primary goal is to separate, identify, and measure the levels of unintended chemical substances that may arise from starting materials, intermediates, or side reactions during synthesis. daicelpharmastandards.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling in the pharmaceutical industry. For compounds like Metaxalone and its potential isomers, reverse-phase HPLC (RP-HPLC) with UV detection is a common method. This technique separates compounds based on their polarity. An analytical method for Metaxalone, for example, might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). Impurities, such as an isomer derived from a 3,4-dimethylphenoxy precursor, would have a different retention time from the main compound due to slight differences in polarity, allowing for their separation and detection.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for volatile or semi-volatile impurities. It can be used to analyze starting materials and low molecular weight intermediates to ensure their purity before they are used in the synthesis.

Spectroscopic Methods: For the definitive structural elucidation of an unknown impurity once it has been separated, spectroscopic methods are indispensable.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a molecule, which helps in identifying its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure, connectivity of atoms, and the specific isomeric configuration of the compound, which would be critical in distinguishing between a 3,5-dimethylphenoxy and a 3,4-dimethylphenoxy structure.

Quantification: Once identified, impurities must be quantified to ensure they are below the acceptable limits defined by regulatory bodies. This is typically achieved by using a certified reference standard of the impurity. The area of the chromatographic peak corresponding to the impurity is compared against a calibration curve generated from known concentrations of the reference standard. The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the analytical method. For Metaxalone, various known impurities are available from commercial suppliers, which can be used for method development and validation. synzeal.comsynzeal.com

Analytical Technique Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile and semi-volatile impurities in the final product and intermediates.
Gas Chromatography (GC) Analysis of residual solvents and volatile impurities in starting materials and intermediates.
Mass Spectrometry (MS) Determination of molecular weight and structural fragments of unknown impurities. Used in conjunction with HPLC (LC-MS) or GC (GC-MS).
Nuclear Magnetic Resonance (NMR) Unambiguous structural elucidation of impurities, including isomeric identification.

Strategies for Purity Enhancement and Process Optimization in Large-Scale Synthesis

Ensuring the purity of a final product on a large scale requires a multi-faceted approach that begins with the initial process design and extends through to the final purification steps. The goal is to develop a manufacturing process that is efficient, cost-effective, and consistently produces a product with the desired purity. gd3services.com

Purity Enhancement Strategies:

Starting Material Control: The most effective strategy to prevent impurities is to control the purity of the starting materials. For the synthesis of a 3,5-dimethylphenoxy-based product like Metaxalone, this would involve sourcing 3,5-dimethylphenol with stringent specifications on the maximum allowable level of other isomers, such as 3,4-dimethylphenol (B119073).

Crystallization: This is a primary method for purifying solid compounds at a large scale. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For instance, a patent for Metaxalone synthesis describes purification by crystallization from ethyl acetate (B1210297) in the presence of an acid or by treating a chloroform (B151607) solution with activated charcoal to remove colored impurities. google.comchemicalbook.com

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

Chromatography: While highly effective, preparative chromatography is often complex and expensive for large-scale production. It is typically reserved for the purification of high-value products or when other methods fail to remove a critical impurity.

Process Optimization for Large-Scale Synthesis:

Process optimization aims to maximize the yield of the desired product while minimizing the formation of impurities and waste. gd3services.com

Reaction Condition Optimization: Key parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants are carefully optimized. This helps to drive the reaction towards the desired product and suppress side reactions that lead to impurity formation.

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction rate, yield, and impurity profile. In large-scale synthesis, factors like cost, safety, and environmental impact are also critical. The use of heterogeneous catalysts is often preferred in industrial settings as they can be easily separated from the reaction mixture and recycled, simplifying product purification.

Continuous Flow Manufacturing: Modern pharmaceutical manufacturing is increasingly adopting continuous flow processes over traditional batch processing. Continuous reactors offer superior control over reaction parameters, leading to more consistent product quality, higher yields, and improved safety. This approach can be particularly effective in minimizing the formation of transient impurities by precisely controlling residence time. acs.org

Strategy Objective Examples
Purity Enhancement To remove impurities from the isolated crude product.Rigorous testing of starting materials, recrystallization, solvent washes, use of activated charcoal.
Process Optimization To minimize the formation of impurities during the chemical reaction.Fine-tuning reaction temperature and time, selecting optimal solvents and catalysts, implementing continuous flow systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(3,4-Dimethylphenoxy)propan-1-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination of 3-(3,4-dimethylphenoxy)propanal with ammonia or a primary amine, using catalysts like palladium or nickel. Alternatively, nucleophilic substitution between 3-chloropropan-1-amine and 3,4-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF) is viable. Continuous flow reactors can enhance yield and efficiency by controlling temperature and residence time .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature (80–120°C for substitution reactions), and catalyst loading. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions on the aromatic ring and propylamine chain. For example, methoxy protons appear as singlets at ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution . Mass spectrometry (MS) confirms molecular weight (195.26 g/mol via ESI+) and fragmentation pathways. Infrared (IR) spectroscopy detects NH₂ stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potential maps, and bond dissociation energies. For example, the HOMO-LUMO gap predicts nucleophilic/electrophilic sites, while Mulliken charges on the NH₂ group indicate hydrogen-bonding propensity .
  • Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine basis sets (e.g., 6-31G*).

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis or inconsistent biological activity?

  • Root Cause Analysis : Byproducts may arise from competing pathways (e.g., over-alkylation during substitution). Use LC-MS to identify impurities and optimize protecting groups for the amine. For biological discrepancies, evaluate enantiomeric purity (via chiral HPLC) and receptor-binding assays to isolate stereospecific effects .
  • Cross-Validation : Combine XRD (for solid-state structure) with molecular dynamics simulations to correlate conformational flexibility with activity .

Q. How can the compound’s potential as a ligand for neurotransmitter receptors be systematically evaluated?

  • Experimental Design :

  • In vitro : Radioligand displacement assays (e.g., using ³H-labeled serotonin/dopamine) quantify binding affinity (Ki) to receptors like 5-HT₁A or D₂.
  • In silico : Molecular docking (AutoDock Vina) models interactions with receptor active sites, prioritizing residues (e.g., Asp116 in 5-HT₁A for salt-bridge formation with NH₂) .
    • Data Interpretation : Correlate structure-activity relationships (SAR) by modifying substituents (e.g., replacing methyl with methoxy) and measuring changes in IC₅₀ values .

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Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylphenoxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylphenoxy)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.